molecular formula C32H33N3O3 B11489589 N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazol-1-yl}acetamide

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazol-1-yl}acetamide

Cat. No.: B11489589
M. Wt: 507.6 g/mol
InChI Key: NXPRODYCBZYENO-UHFFFAOYSA-N
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Description

“N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE” is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole core, followed by the introduction of the naphthalen-2-yloxy group and the ethoxymethyl group. Common reagents used in these steps include various halides, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives with varying substituents. Examples might include:

  • **N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
  • **N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPIONAMIDE

Uniqueness

The uniqueness of “N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-{2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE” lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other benzodiazole derivatives.

Properties

Molecular Formula

C32H33N3O3

Molecular Weight

507.6 g/mol

IUPAC Name

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(naphthalen-2-yloxymethyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C32H33N3O3/c1-4-24-14-10-11-23(3)32(24)35(22-37-5-2)31(36)20-34-29-16-9-8-15-28(29)33-30(34)21-38-27-18-17-25-12-6-7-13-26(25)19-27/h6-19H,4-5,20-22H2,1-3H3

InChI Key

NXPRODYCBZYENO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

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